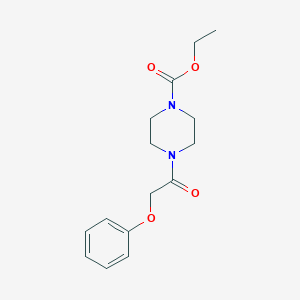

![molecular formula C16H22N2O4 B240897 Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)

Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate, commonly known as EMLA, is a topical anesthetic that is widely used in clinical settings. EMLA is an effective anesthetic agent that can be used to numb the skin before medical procedures such as needle insertion, minor surgeries, and laser treatments. EMLA is a combination of two anesthetic agents, lidocaine, and prilocaine, which work together to provide effective pain relief.

Mécanisme D'action

EMLA works by blocking the transmission of pain signals from the nerves to the brain. Lidocaine and prilocaine are both local anesthetics that work by blocking sodium channels in the nerve cells, thereby preventing the transmission of pain signals. EMLA also has a vasodilatory effect, which helps to increase blood flow to the area, facilitating the absorption of the anesthetic agents.

Biochemical and Physiological Effects:

EMLA has been shown to have minimal systemic absorption, making it a safe and effective topical anesthetic. However, some studies have reported adverse effects such as allergic reactions and methemoglobinemia, a condition characterized by the abnormal accumulation of methemoglobin in the blood.

Avantages Et Limitations Des Expériences En Laboratoire

EMLA is commonly used in laboratory experiments as a tool to reduce pain and stress in animals. It has been shown to be effective in reducing the pain associated with various procedures such as tail clipping and ear punching. However, EMLA has some limitations, such as the potential for variability in its effectiveness and the need for careful dosing to avoid adverse effects.

Orientations Futures

There are several areas of research that could be explored in the future regarding EMLA. One potential area of investigation is the development of new formulations of EMLA that could be more effective or have fewer adverse effects. Another area of research could be the use of EMLA in combination with other drugs to enhance its effectiveness. Finally, there is a need for further research into the long-term effects of EMLA use, particularly in chronic pain conditions.

In conclusion, EMLA is a widely used topical anesthetic that has been extensively studied for its effectiveness in reducing pain associated with various medical procedures. Its mechanism of action involves the blocking of pain signals from the nerves to the brain. EMLA has minimal systemic absorption, making it a safe and effective anesthetic agent. However, it has some limitations and potential adverse effects that need to be carefully considered. Further research is needed to explore new formulations and applications of EMLA.

Méthodes De Synthèse

EMLA is synthesized using a multi-step process that involves the reaction of lidocaine and prilocaine with ethyl 4-chloro-1-piperazinecarboxylate and 4-methylphenoxyacetic acid, respectively. The reaction is carried out under controlled conditions to ensure the purity of the final product.

Applications De Recherche Scientifique

EMLA has been extensively studied for its use in clinical settings. It has been shown to be effective in reducing pain associated with various medical procedures. EMLA has also been studied for its use in the treatment of chronic pain conditions such as neuropathic pain and post-herpetic neuralgia.

Propriétés

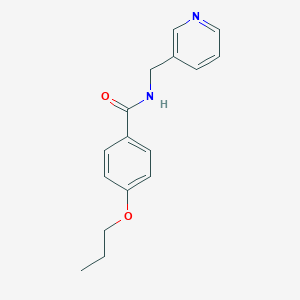

Nom du produit |

Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate |

|---|---|

Formule moléculaire |

C16H22N2O4 |

Poids moléculaire |

306.36 g/mol |

Nom IUPAC |

ethyl 4-[2-(4-methylphenoxy)acetyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C16H22N2O4/c1-3-21-16(20)18-10-8-17(9-11-18)15(19)12-22-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |

Clé InChI |

WLCCMIXFDNOMON-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C |

SMILES canonique |

CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)

![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)

![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)

![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)